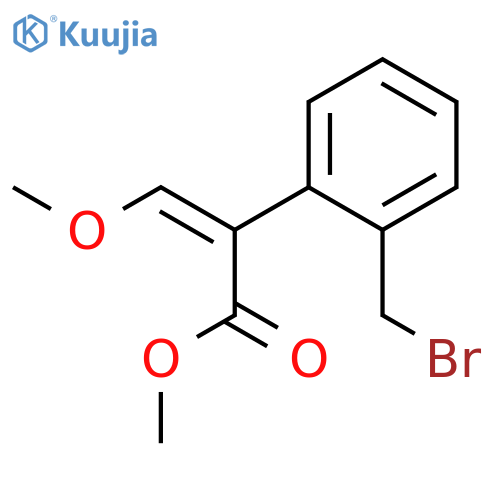Cas no 117428-49-6 ((E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate)

117428-49-6 structure
商品名:(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate
CAS番号:117428-49-6
MF:C12H13BrO3
メガワット:285.133823156357
MDL:MFCD16038453
CID:2857704
PubChem ID:9925856
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate 化学的及び物理的性質
名前と識別子
-
- methyl (E)-2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate
- AC9443
- (E)-3-Methoxy-2-(2-broMoMethylphenyl)propenoic acid Methyl ester
- SCHEMBL1263085
- (E)-methyl 2-[2-(bromomethyl)phenyl]-3-methoxypropenoate
- BS-53100
- methyl (E)-2-(2bromomethylphenyl)-3-methoxyacrylate
- Methyl 2-(2-bromomethylphenyl)-3-methoxyacrylate
- methyl E-alpha-(2-bromomethylphenyl)-beta-methoxyacrylate
- AKOS015895801
- CS-0187873
- 117428-49-6
- MFCD16038453
- MGUDGDSNHPKOLL-DHZHZOJOSA-N
- Methyl (E)-2-[2-(Bromomethyl)phenyl]-3-methoxyacrylate
- (e)-methyl 2-[2-(bromomethyl)phenyl]-3-methoxyacrylate
- (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate
-
- MDL: MFCD16038453
- インチ: InChI=1S/C12H13BrO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3/b11-8+
- InChIKey: MGUDGDSNHPKOLL-DHZHZOJOSA-N
- ほほえんだ: COC=C(C1=CC=CC=C1CBr)C(=O)OC
計算された属性
- せいみつぶんしりょう: 284.00481g/mol
- どういたいしつりょう: 284.00481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D780348-5g |
Methyl (E)-2-[2-(Bromomethyl)phenyl]-3-methoxyacrylate |
117428-49-6 | 95% | 5g |
$210 | 2024-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X05255-5g |
(E)-Methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate |
117428-49-6 | 95% | 5g |
¥1369.0 | 2024-07-18 | |
| Ambeed | A207663-1g |
(E)-Methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate |
117428-49-6 | 95% | 1g |
$57.0 | 2024-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH246-1g |
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate |
117428-49-6 | 95+% | 1g |
858.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH246-5g |
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate |
117428-49-6 | 95+% | 5g |
3431CNY | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY028-1g |
methyl (2E)-2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate |
117428-49-6 | 95% | 1g |
¥357.0 | 2024-04-25 | |
| Aaron | AR0094TX-5g |
(E)-3-Methoxy-2-(2-broMoMethylphenyl)propenoic acid Methyl ester |
117428-49-6 | 95% | 5g |
$192.00 | 2025-02-11 | |
| 1PlusChem | 1P0094LL-5g |
(E)-3-Methoxy-2-(2-broMoMethylphenyl)propenoic acid Methyl ester |
117428-49-6 | 95% | 5g |
$152.00 | 2023-12-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY028-10g |
methyl (2E)-2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate |
117428-49-6 | 95% | 10g |
¥1821.0 | 2024-04-25 | |
| Key Organics Ltd | BS-53100-1g |
(E)-Methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate |
117428-49-6 | >95% | 1g |
£155.00 | 2025-02-09 |
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate 関連文献
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
117428-49-6 ((E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate) 関連製品
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 13769-43-2(potassium metavanadate)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:117428-49-6)(E)-Methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate

清らかである:99%
はかる:5g
価格 ($):187.0